molecular formula C6H12N2O2 B2980147 2-acetamido-N,N-dimethylacetamide CAS No. 29824-30-4

2-acetamido-N,N-dimethylacetamide

Cat. No. B2980147
CAS RN: 29824-30-4
M. Wt: 144.174
InChI Key: ZRVISOPSRUBVQK-UHFFFAOYSA-N
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Description

2-acetamido-N,N-dimethylacetamide is a chemical compound with the empirical formula C6H12N2O2 and a molecular weight of 144.17 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C(CNC©=O)N©C . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It’s related to N,N-dimethylacetamide, which is a dipolar, aprotic, high-boiling, oily solvent and reagent. It is miscible with water and most oxygen- and nitrogen-containing organic solvents .

Scientific Research Applications

Thermodynamic Properties and Phase Behavior

A comprehensive thermodynamic study of acetamide and its derivatives, including N,N-dimethylacetamide, showcased its phase behavior and polymorphism through differential scanning calorimetry and vapor pressure measurements. This research provides valuable insights into the thermodynamic properties of liquid and crystalline phases of DMAc, facilitating its application in scientific studies and industrial processes (Štejfa et al., 2020).

Biological and Environmental Toxicology

The biological effects and environmental toxicology of DMAc have been extensively reviewed, highlighting its commercial importance and the biological consequences of exposure. This update on the toxicology of DMAc and related compounds adds significant knowledge to our understanding of their biological responses and environmental impact (Kennedy, 2001).

Role in Chemical Synthesis

DMAc has been utilized as an efficient source of acetyl and dimethylamine gas in the presence of N,N-carbonyldiimidazole (CDI), facilitating the acetylation of amines. This method serves as a convenient alternative to traditional acetylation techniques, underscoring DMAc's utility in synthetic chemistry (Chikkulapalli et al., 2015).

Applications in Material Science

The degradation of cellulosic materials upon heating in DMAc/LiCl solvent systems was investigated, revealing that improved solubility of cellulosic samples in this solvent mix is attributed to the degradation of the material rather than an 'activation' process. This finding has implications for the processing and dissolution of cellulose in scientific and industrial contexts (Potthast et al., 2002).

Cryoprotectant Applications

DMAc was evaluated as a cryoprotectant for rainbow trout spermatozoa, showing significant improvements over conventional cryoprotectants. This research opens new avenues for the use of DMAc in biological preservation and cryopreservation techniques (Mcniven et al., 1993).

properties

IUPAC Name

2-acetamido-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5(9)7-4-6(10)8(2)3/h4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVISOPSRUBVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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